N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Description

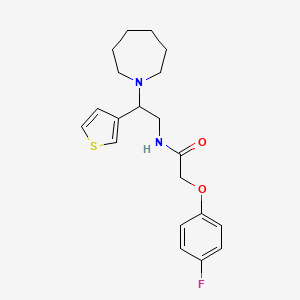

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

- A thiophen-3-yl group contributing aromaticity and sulfur-based electronic effects.

- A 4-fluorophenoxy acetamide backbone, which is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2S/c21-17-5-7-18(8-6-17)25-14-20(24)22-13-19(16-9-12-26-15-16)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFIMPIWXWCPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound with a complex structure that includes an azepane ring, a thiophene moiety, and a fluorophenoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cell signaling and regulation.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 360.5 g/mol. The structure is characterized by the following components:

| Component | Structure Description |

|---|---|

| Azepane | A seven-membered saturated nitrogen-containing ring |

| Thiophene | A five-membered aromatic ring containing sulfur |

| Fluorophenoxy | A phenoxy group substituted with fluorine |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of protein tyrosine phosphatases (PTPases). PTPases play critical roles in various cellular processes, including cell signaling and growth regulation. Dysregulation of these enzymes is often implicated in diseases such as cancer and autoimmune disorders.

The inhibition of PTPases by this compound may lead to enhanced phosphorylation states of proteins, thereby affecting downstream signaling pathways. This mechanism suggests potential therapeutic applications in conditions where PTPase activity is aberrant.

Case Studies and Research Findings

-

Inhibitory Activity Against PTPases :

- A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against specific PTPases, indicating promising inhibitory potential.

-

Anticancer Potential :

- In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the modulation of PTPase activity, leading to altered cell proliferation and survival pathways.

-

Anti-inflammatory Properties :

- Preliminary research indicated that this compound may also possess anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines mediated by PTPase activity.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-acetamide | Inhibitor of protein tyrosine phosphatases | |

| 4-Isopropylbenzenesulfonamide | General antibacterial activity | |

| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Anticancer activity via PTPase inhibition |

Comparison with Similar Compounds

Key Observations :

- Synthetic yields vary widely (40–79%), with trifluoroacetylated indole derivatives () showing higher efficiency, likely due to optimized acetylation protocols.

Pharmacological and Physicochemical Properties

Electronic Effects :

- The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., 4-methoxyphenyl in 20a).

- Thiophene vs. Indole : Thiophene’s lower electron density compared to indole (–3) could reduce π-π stacking interactions but improve solubility.

Crystallographic and Conformational Insights

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () reveals intermolecular interactions (C–H⋯O) that stabilize its crystal lattice, a feature likely shared by the target compound due to its acetamide backbone.

- The azepane ring in the target compound may adopt chair or boat conformations, influencing its binding to hydrophobic pockets compared to rigid indole systems.

Q & A

Q. How to mitigate common synthesis impurities?

- Methodology : Impurities like des-fluoro byproducts are minimized via strict temperature control during fluorophenoxy coupling. Flash chromatography (silica gel, 5% MeOH/CHCl) removes unreacted intermediates. LC-MS tracks side reactions (e.g., oxidation of thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.